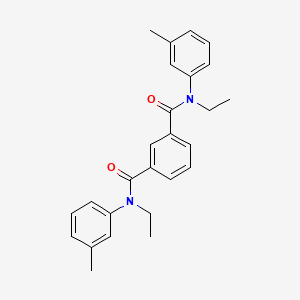
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is a chemical compound with the molecular formula C26H28N2O2 and a molecular weight of 400.525 g/mol . It is known for its unique structure, which includes two ethyl groups and two m-tolyl groups attached to an isophthalamide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide typically involves the reaction of isophthaloyl chloride with N,N’-diethyl-m-toluidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isophthalamides.
Scientific Research Applications
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethyl-N,N’-DI(p-tolyl)isophthalamide
- N,N’-Diethyl-N,N’-DI(o-tolyl)isophthalamide
- N,N’-Diethyl-N,N’-DI(m-tolyl)terephthalamide
Uniqueness
N,N’-Diethyl-N,N’-DI(M-tolyl)isophthalamide is unique due to its specific substitution pattern on the isophthalamide core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .
Biological Activity
N,N'-Diethyl-N,N'-DI(M-tolyl)isophthalamide is a synthetic organic compound characterized by its unique molecular structure, which includes two diethyl groups and two m-tolyl groups attached to an isophthalamide backbone. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Understanding its biological activity is crucial for its applications in drug development and pharmacological research.
- Molecular Formula : C26H28N2O2
- Molecular Weight : 400.525 g/mol
- Structure : The presence of m-tolyl substituents enhances solubility and reactivity, making it versatile in chemical applications.
This compound has been shown to interact with specific molecular targets, particularly enzymes. Its mechanism of action includes:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, potentially affecting metabolic pathways or signal transduction processes.
- Protein-Ligand Interactions : Studies indicate that it can modulate enzyme activity by altering the conformation of enzymes or receptors.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor for various enzymes. For instance, it has been studied for its effects on acetylcholinesterase (AChE), which is critical for neurotransmission.
| Enzyme | Inhibition Type | IC50 (µM) | References |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10-15 | |
| Other Kinases | Non-competitive | Varies |
Case Studies
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that emphasize scalability and optimization for higher yields. Its applications span various fields, including:
- Organic Synthesis : As a reagent for generating derivatives with distinct biological or chemical properties.
- Pharmacological Research : Potential use as a lead compound in drug development due to its enzyme inhibitory activities.
Properties
CAS No. |
121820-46-0 |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-N,3-N-diethyl-1-N,3-N-bis(3-methylphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-27(23-14-7-10-19(3)16-23)25(29)21-12-9-13-22(18-21)26(30)28(6-2)24-15-8-11-20(4)17-24/h7-18H,5-6H2,1-4H3 |
InChI Key |
GIJKPPMKAYLPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=CC=C2)C(=O)N(CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















